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molecular formula C12H17NO3 B2812428 Ethyl 2-(4-aminophenoxy)-2-methylpropanoate CAS No. 28048-87-5

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate

Cat. No. B2812428
M. Wt: 223.272
InChI Key: DTDFMMOVVFVLMZ-UHFFFAOYSA-N
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Patent
US04258058

Procedure details

A mixture of 50.6 g. (0.2 mol) ethyl 2-methyl-2-(4-nitrophenoxy)-propionate, 500 ml. ethanol and about 20 g. 5% palladium charcoal is hydrogenated in a shaker at ambient temperature and atmospheric pressure until the necessary amount of hydrogen has been taken up. The reaction mixture is subsequently filtered with suction and the liquid phase is evaporated to give a quantitative yield of crude ethyl 2-(4-aminophenoxy)-2-methylpropionate in the form of a distillable oil (b.p. 134°-135° C./0.05 mm.Hg.); nD20 =1.5035; m.p. of the hydrochloride 153°-154° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:9][C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=1)([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[H][H]>[Pd].C(O)C>[NH2:16][C:13]1[CH:12]=[CH:11][C:10]([O:9][C:2]([CH3:1])([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
CC(C(=O)OCC)(C)OC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 50.6 g
CUSTOM
Type
CUSTOM
Details
is hydrogenated in a shaker at ambient temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture is subsequently filtered with suction
CUSTOM
Type
CUSTOM
Details
the liquid phase is evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(OC(C(=O)OCC)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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